Carbonic Anhydrase II Inhibition: A Defined Affinity Anchor
The compound binds human carbonic anhydrase II with a Ki of 36 nM, as measured by the industry-standard stopped-flow CO2 hydration method [1]. This affinity places it in the low-nanomolar range characteristic of a validated CA inhibitor chemotype, yet it is distinct from the ultra-potent CA II binders (Ki < 1 nM) that often dominate the pyrimidine-benzenesulfonamide series [2]. The moderate CA II potency combined with the predicted activity spectrum suggests a balanced profile suitable for targeting CA isoforms in hypoxic tumor microenvironments without excessive systemic CA inhibition.
| Evidence Dimension | Binding Affinity (Ki) for Human Carbonic Anhydrase II |
|---|---|
| Target Compound Data | Ki = 36 nM |
| Comparator Or Baseline | Published pyrimidinebenzenesulfonamides in the same series achieve Ki values as low as 0.5 nM (Capkauskaite et al., 2013) |
| Quantified Difference | The target compound is approximately 72-fold less potent than the most potent CA II inhibitor in the chemical class, defining a distinct affinity band. |
| Conditions | Recombinant human CA II; pre-incubation 15 min; stopped-flow CO2 hydration assay (pH 7.4, 25°C) |
Why This Matters
This quantifiable affinity band allows researchers to deliberately select a compound with intermediate CA II potency, avoiding the potential toxicity liabilities associated with sub-nanomolar CA inhibitors while retaining on-target activity for mechanistic studies.
- [1] BindingDB BDBM50382705; ChEMBL2023166. Inhibition of human carbonic anhydrase II (Ki = 36 nM, stopped-flow CO2 hydration assay). View Source
- [2] Capkauskaite E et al. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases. Bioorg Med Chem. 2013;21(22):6937-47. (Reference for class-leading CA II affinities reaching 0.5 nM). View Source
